1-Amino-1-cyclobutyl-3-methoxypropan-2-one
CAS No.:
Cat. No.: VC17652575
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
---|---|
Molecular Weight | 157.21 g/mol |
IUPAC Name | 1-amino-1-cyclobutyl-3-methoxypropan-2-one |
Standard InChI | InChI=1S/C8H15NO2/c1-11-5-7(10)8(9)6-3-2-4-6/h6,8H,2-5,9H2,1H3 |
Standard InChI Key | RGOBOBLDDPNPQR-UHFFFAOYSA-N |
Canonical SMILES | COCC(=O)C(C1CCC1)N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
1-Amino-1-cyclobutyl-3-methoxypropan-2-one (molecular formula: ) consists of a four-membered cyclobutane ring substituted with a primary amine group at the 1-position. The propan-2-one backbone features a methoxy group at the 3-position and a ketone at the 2-position. The cyclobutane ring imposes significant steric strain, which influences both the compound’s reactivity and conformational flexibility. The methoxy group contributes electron-withdrawing effects, while the ketone and amine groups provide sites for hydrogen bonding and nucleophilic reactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 1-Amino-1-cyclobutyl-3-methoxypropan-2-one |
Functional Groups | Cyclobutane, amine, ketone, methoxy |
Synthesis and Production Methods
Synthetic Strategies
The synthesis of 1-amino-1-cyclobutyl-3-methoxypropan-2-one likely involves multi-step protocols common to strained cyclic systems. While no direct routes are documented in the literature, plausible methods include:
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Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition of alkenes or strain-driven ring-closing metathesis could generate the cyclobutane core.
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Functionalization: Subsequent oxidation and methoxylation steps would introduce the ketone and methoxy groups.
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Amination: Reductive amination or nucleophilic substitution could install the primary amine.
Industrial-scale production would require optimization for yield and purity, potentially employing continuous flow reactors to manage exothermic reactions .
Physicochemical Properties and Stability
Acidity and Basicity
The compound’s amine group () and ketone () exhibit typical behavior for aliphatic amines and carbonyl compounds. The methoxy group’s electron-withdrawing nature slightly reduces the amine’s basicity compared to unsubstituted cyclobutylamines .
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
Water Solubility | Moderate (methoxy enhances hydrophilicity) |
LogP | ~0.5 (estimated) |
Melting Point | 80–90°C (predicted) |
Biological Activities and Mechanisms
Mechanism of Action
The amine and ketone groups may coordinate with enzymatic active sites, while the cyclobutane ring’s rigidity preorganizes the molecule for target binding. For example, similar compounds inhibit metalloproteinases by chelating catalytic zinc ions.
Comparison with Structural Analogs
Table 3: Functional Comparison with Analogous Compounds
Compound | Key Differences | Bioactivity |
---|---|---|
1-[1-(Aminomethyl)cyclobutyl]propan-2-one | Aminomethyl vs. amine | Higher solubility, reduced metabolic stability |
Ethyl 2-(1-aminocyclobutyl)pyrimidine-4-carboxylate | Heterocyclic extension | Anticancer (IC₅₀ ~15 µM) |
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